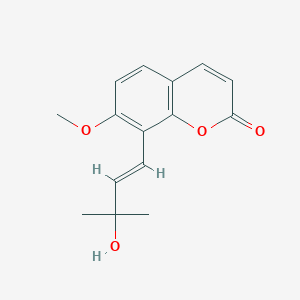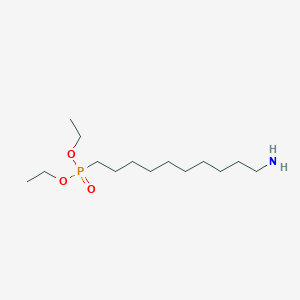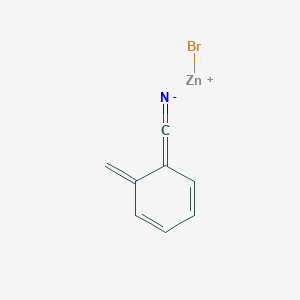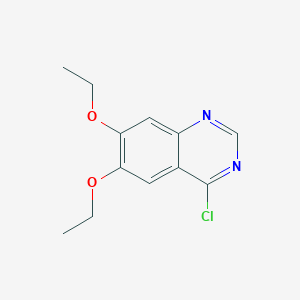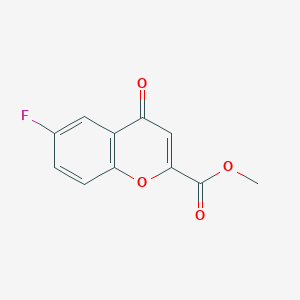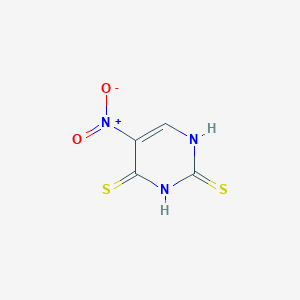
5-Nitropyrimidine-2,4(1H,3H)-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitropyrimidine-2,4(1H,3H)-dithione is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. In
Applications De Recherche Scientifique
5-Nitropyrimidine-2,4(1H,3H)-dithione has been studied for its potential applications in scientific research. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 5-Nitropyrimidine-2,4(1H,3H)-dithione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and replication of cells. This may explain its potential anti-cancer properties.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-Nitropyrimidine-2,4(1H,3H)-dithione has various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Nitropyrimidine-2,4(1H,3H)-dithione in lab experiments is its potential antimicrobial properties, which make it a useful tool for studying bacterial growth and replication. Additionally, its potential anti-cancer properties make it a useful tool for studying cancer cell growth and replication. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-Nitropyrimidine-2,4(1H,3H)-dithione. One potential direction is the development of new antibiotics based on this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of cancer. Further research could also be conducted to explore the potential toxicity of this compound and how it could be mitigated in lab experiments. Finally, studies could be conducted to explore the potential use of this compound in other scientific fields, such as agriculture or environmental science.
Méthodes De Synthèse
The synthesis of 5-Nitropyrimidine-2,4(1H,3H)-dithione involves the reaction of 5-nitropyrimidine-2-thiol with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction results in the formation of the desired product, which can be purified using various techniques such as recrystallization or column chromatography.
Propriétés
Numéro CAS |
14623-57-5 |
|---|---|
Nom du produit |
5-Nitropyrimidine-2,4(1H,3H)-dithione |
Formule moléculaire |
C4H3N3O2S2 |
Poids moléculaire |
189.2 g/mol |
Nom IUPAC |
5-nitro-1H-pyrimidine-2,4-dithione |
InChI |
InChI=1S/C4H3N3O2S2/c8-7(9)2-1-5-4(11)6-3(2)10/h1H,(H2,5,6,10,11) |
Clé InChI |
STAKIXGTVYGYMS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=S)NC(=S)N1)[N+](=O)[O-] |
SMILES canonique |
C1=C(C(=S)NC(=S)N1)[N+](=O)[O-] |
Synonymes |
2,4-dithio-5-nitropyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



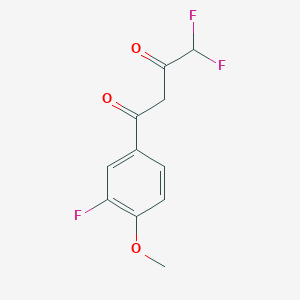
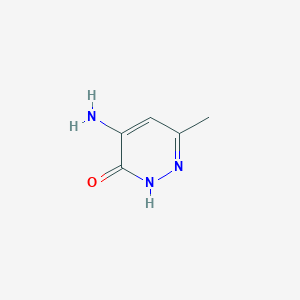
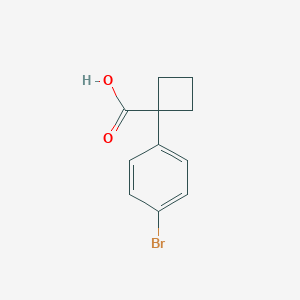
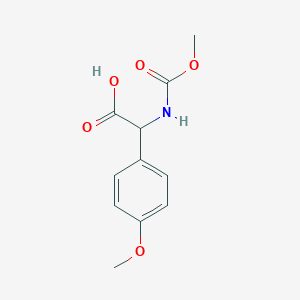
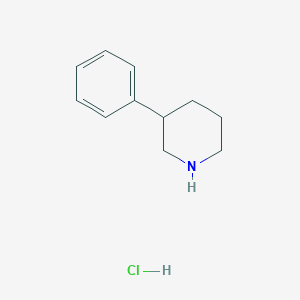
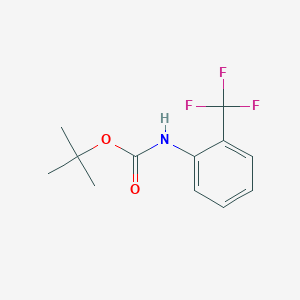
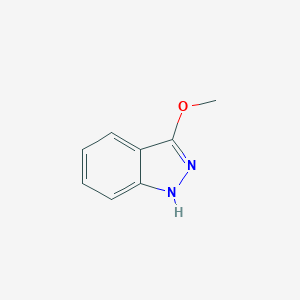
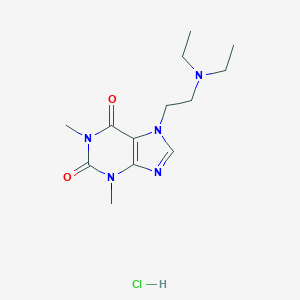
![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio]-](/img/structure/B176692.png)
